3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester

Asymmetric synthesis Radical cycloaddition Tetrahydrofuran lignans

3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester (IUPAC: methyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate; CAS 54011-33-5) is a β-ketoester featuring a 1,3-benzodioxole (methylenedioxyphenyl) pharmacophore linked to a methyl 3-oxopropanoate backbone (C₁₁H₁₀O₅, MW 222.19). The compound is a solid at ambient temperature with a predicted density of 1.3±0.1 g/cm³, a boiling point of 346.7±42.0 °C at 760 mmHg, and a flash point of 195.1±15.9 °C.

Molecular Formula C11H10O5
Molecular Weight 222.196
CAS No. 54011-33-5
Cat. No. B2516477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester
CAS54011-33-5
Molecular FormulaC11H10O5
Molecular Weight222.196
Structural Identifiers
SMILESCOC(=O)CC(=O)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C11H10O5/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4H,5-6H2,1H3
InChIKeyQYNFBQXZTZKAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic Acid Methyl Ester (CAS 54011-33-5): Core Physicochemical and Structural Profile for Procurement Decisions


3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester (IUPAC: methyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate; CAS 54011-33-5) is a β-ketoester featuring a 1,3-benzodioxole (methylenedioxyphenyl) pharmacophore linked to a methyl 3-oxopropanoate backbone (C₁₁H₁₀O₅, MW 222.19) . The compound is a solid at ambient temperature with a predicted density of 1.3±0.1 g/cm³, a boiling point of 346.7±42.0 °C at 760 mmHg, and a flash point of 195.1±15.9 °C . Its canonical SMILES is COC(=O)CC(=O)C1=CC=C2OCOC2=C1, and it carries the MDL number MFCD03424791 . Commercially, it is available at purities typically ≥98% from multiple suppliers, positioning it as a research-grade synthetic intermediate with demonstrated utility in stereoselective total synthesis [1].

Why the Methyl Ester of 3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic Acid Cannot Be Casually Replaced by Its Ethyl Ester or Dimethoxy Analogs


Within the β-ketoester class bearing a 1,3-benzodioxole motif, simple ester exchange or aryl substitution profoundly alters both physicochemical handling and stereochemical outcomes in key transformations. The methyl ester (MW 222.19, bp 346.7 °C at 760 mmHg) offers a lower molecular weight and distinct volatility profile compared to the ethyl ester analog (CAS 81581-27-3; MW 236.22, bp 358.8 °C at 760 mmHg), which directly impacts purification strategy, solvent compatibility, and gravimetric efficiency in multi-step sequences . More critically, in Mn(III)-promoted radical cycloadditions—a pivotal methodology for constructing tetrasubstituted tetrahydrofuran lignans—the methylenedioxy-bearing methyl ester (1A) delivers superior diastereoselectivity (up to 90:10 dr) compared to its 3,4-dimethoxy congener (1B, up to 87:13 dr) when paired with the same chiral auxiliary [1]. Substituting either the ester or the aryl substitution pattern therefore risks compromised stereochemical fidelity and reduced overall yield, undermining the reproducibility of published synthetic routes [1].

Quantitative Differentiation Evidence for 3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic Acid Methyl Ester vs. Closest Analogs


Diastereoselectivity in Mn(III)-Promoted Radical Cycloaddition: Methylenedioxy Methyl Ester (1A) vs. Dimethoxy Methyl Ester (1B)

In the diastereoselective Mn(III)-promoted radical addition of β-oxoesters to N-cinnamoyloxazolidinones, the methylenedioxy-substituted methyl ester 1A consistently provides higher diastereomeric ratios than its 3,4-dimethoxy counterpart 1B when using the same (S)-4-tert-butyloxazolidin-2-one chiral auxiliary. Specifically, 1A with 2Bc gives 3ABc in 45% isolated yield of the major diastereomer with an 88:12 dr, whereas 1B with 2Bc yields a combined 45% (3BBc + 3'BBc) with an 87:13 dr [1]. With the unsubstituted oxazolidinone 2Ac, 1A achieves 30% combined yield and 88:12 dr vs. 1B at 31% combined yield and 77:23 dr [1]. The superior stereochemical communication of the methylenedioxy benzoyl system makes 1A the preferred substrate for accessing the trans,trans,cis configuration required in bioactive lignans such as (–)-virgatusin [1].

Asymmetric synthesis Radical cycloaddition Tetrahydrofuran lignans

Molecular Weight and Gravimetric Efficiency: Methyl Ester vs. Ethyl Ester in Multi-Step Synthesis

The methyl ester (CAS 54011-33-5, MW 222.19) offers a 6.0% lower molecular weight than its ethyl ester analog (CAS 81581-27-3, MW 236.22) . In the published five-step synthesis of (–)-virgatusin, where the β-oxoester is used in stoichiometric amounts (1 mmol scale, 222 mg of 1A), switching to the ethyl ester would require 236 mg per mmol—a 6.3% mass increase per run [1]. Over multiple steps and scaled campaigns, this mass differential compounds, affecting shipping weight, storage volume, and cost-per-mole calculations. Additionally, the methyl ester's lower boiling point (346.7 °C vs. 358.8 °C at 760 mmHg) facilitates removal of excess reagent under reduced pressure during workup .

Process chemistry Atom economy Intermediate procurement

Validated Synthetic Utility: Demonstrated Five-Step Total Synthesis of (–)-Virgatusin with 20% Overall Yield

The methyl ester 1A (CAS 54011-33-5) serves as the aryl donor in a fully validated, stereocontrolled route to the bioactive tetrahydrofuran lignan (–)-virgatusin, achieving a 20% overall yield over five steps from 1A and N-cinnamoyloxazolidinone 2Bc [1]. This represents the first enantioselective total synthesis of virgatusin family members via Mn(III)-mediated oxidative cycloaddition. The synthetic sequence involves: (i) diastereoselective Mn(III)-promoted radical addition (45% yield of major diastereomer 3ABc, dr 88:12), (ii) catalytic hydrogenation of the C=C bond, (iii) reductive removal of the chiral auxiliary, (iv) LiAlH₄ reduction to the diol, and (v) dimethylation to afford (–)-virgatusin [1]. The same methodology was extended to (+)-urinaligran (40% over two steps from the tetrahydrofuran intermediate) and two non-natural analogs, demonstrating the generality of 1A as a privileged building block [1].

Total synthesis Natural product Lignan Synthetic methodology

Supplier-Reported Purity Benchmarking: ≥98% Assay as a Minimum Procurement Specification

Multiple independent suppliers report the compound at purities of 98% or higher: Leyan (Cat. 1536458, 98%), ChemSrc (98.0%), and MolCore (NLT 98%) . Fluorochem (Cat. F014814) lists the compound without a numerical purity specification but provides full SDS documentation including GHS classification as a skin/eye/respiratory irritant (H315, H319, H335) . The ethyl ester analog (CAS 81581-27-3) is also commonly listed at 98% purity (e.g., AKSci 2651AC), but fewer suppliers offer it with documented ISO-certified quality systems . The methyl ester's broader supplier base and consistent ≥98% purity reporting reduce procurement risk and facilitate cross-vendor price benchmarking.

Quality control Purity specification Vendor comparison

Optimal Application Scenarios for 3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic Acid Methyl Ester Based on Quantitative Differentiation Evidence


Stereoselective Total Synthesis of 2,5-Diaryltetrahydrofuran Lignans (e.g., (–)-Virgatusin, (+)-Urinaligran)

This compound is the preferred β-oxoester substrate for Mn(III)-mediated radical cycloadditions targeting enantiopure tetrahydrofuran lignans. As demonstrated by Martinet et al. (2009), 1A delivers 45% isolated yield of the major diastereomer (dr 88:12) in the key oxidative addition step with tert-butyloxazolidinone chiral auxiliary 2Bc, leading to (–)-virgatusin in 20% overall yield over five steps [1]. The methylenedioxy substitution pattern is essential—replacement with the 3,4-dimethoxy analog (1B) reduces diastereoselectivity (77:23 dr with 2Ac vs. 88:12 for 1A) [1]. Researchers pursuing the synthesis of virgatusin, urinaligran, or structurally related non-natural analogs should specify CAS 54011-33-5 to ensure reproducibility of published stereochemical outcomes [1].

Medicinal Chemistry Campaigns Requiring Benzodioxole-Containing β-Ketoester Building Blocks

The 1,3-benzodioxole (methylenedioxyphenyl) motif is a recognized pharmacophore associated with anticancer, antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory activities [2]. The methyl ester offers a synthetically versatile entry point: the β-ketoester functionality enables condensation, alkylation, and heterocycle-forming reactions, while the methyl ester can be selectively hydrolyzed or transesterified. For structure-activity relationship (SAR) studies, the 6.0% lower molecular weight of the methyl ester compared to the ethyl ester (MW 222.19 vs. 236.22) provides modest but real advantages in atom economy when the ester is ultimately cleaved . Patent literature (e.g., US-9346818-B2) further supports the benzodioxole scaffold in Alzheimer's disease targets, making this intermediate relevant for neuroscience-focused medicinal chemistry [2].

Multi-Gram Scale-Up of Mn(III)-Mediated Oxidative Cyclization Methodologies

The general procedure reported by Martinet et al. uses 1A at 1 mmol scale (222 mg) with Mn(OAc)₃·2H₂O (2.2 equiv) in acetic acid at 70 °C [1]. The methyl ester's lower boiling point (346.7 °C vs. 358.8 °C for the ethyl ester) facilitates removal under reduced pressure, while its solid-state nature at ambient temperature simplifies handling and weighing compared to low-melting analogs . The consistent ≥98% purity available from multiple suppliers supports direct use without re-purification, reducing process development overhead . For groups scaling Mn(III) oxidative cyclization methodology, starting with CAS 54011-33-5 ensures alignment with the published optimization data on reaction time, stoichiometry, and chromatographic conditions [1].

Chiral Derivatization and Fluorescent Labeling Reagent Development

The benzodioxole skeleton has been exploited in the design of fluorescent chiral derivatizing agents for HPLC and NMR-based enantiomeric excess determination, as demonstrated by Nishida et al. (1995, Anal. Sci.) [3]. While the specific methyl ester was not the final reagent in that study, its β-ketoester core provides a reactive handle for condensation with chiral amines or hydrazines to generate fluorescent heterocycles. The 222.19 MW and predictable chromatographic behavior of the methyl ester make it a suitable starting material for developing new benzodioxole-based analytical reagents with tailored fluorescence properties [3].

Quote Request

Request a Quote for 3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.